2,7-Phenanthrenediol, 3,4,6-trimethoxy-
Description
Overview of the Phenanthrene (B1679779) Scaffold in Natural Products and Chemical Biology
The phenanthrene scaffold, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is a core structure in a multitude of natural products. nmppdb.com.nglibretexts.org These compounds, known as phenanthrenoids, are found in various plant families, most notably Orchidaceae, but also in Dioscoreaceae, Combretaceae, and Juncaceae. nih.govresearchgate.netnih.gov Natural phenanthrenes exhibit a remarkable diversity of biological activities, which has made them a focal point for phytochemists and pharmacologists. nih.govresearchgate.net
Research has identified that phenanthrene derivatives possess properties including cytotoxic, antimicrobial, anti-inflammatory, antioxidant, and antiplatelet aggregation activities. nih.govbenthamdirect.comnih.gov The structural diversity and potent biological activities of these compounds have established the phenanthrene skeleton as a privileged scaffold in medicinal chemistry and drug discovery. benthamscience.comresearchgate.net Many plants containing these compounds have been used in traditional medicine, and scientific investigations have often identified phenanthrenes as the active constituents responsible for their therapeutic effects. nih.govacs.org
Structural Characteristics and Nomenclature of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- within the Phenanthrene Family
The name 2,7-Phenanthrenediol, 3,4,6-trimethoxy- precisely describes the molecular architecture of the compound based on the standard nomenclature for phenanthrene derivatives. libretexts.org The parent structure is phenanthrene, a tricyclic aromatic system with a specific numbering convention for its carbon atoms. libretexts.orgyoutube.com
The substituents on this scaffold are indicated as follows:
2,7-Phenanthrenediol : This indicates the presence of two hydroxyl (-OH) groups, one attached to carbon position 2 and the other to carbon position 7.
3,4,6-trimethoxy- : This signifies three methoxy (B1213986) (-OCH₃) groups attached to carbons at positions 3, 4, and 6.
This specific arrangement of hydroxyl and methoxy groups defines the compound's identity and influences its chemical properties, such as polarity, solubility, and potential for intermolecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol |
| Parent Scaffold | Phenanthrene |
| Functional Groups | 2x Hydroxyl (-OH), 3x Methoxy (-OCH₃) |
Rationale for Advanced Academic Investigation of 2,7-Phenanthrenediol, 3,4,6-trimethoxy-
While dedicated studies on 2,7-Phenanthrenediol, 3,4,6-trimethoxy- are not extensively documented in the available literature, a strong rationale for its investigation can be inferred from research on structurally analogous compounds. Numerous phenanthrene derivatives with similar dihydroxy-trimethoxy substitution patterns have demonstrated significant biological activities, particularly cytotoxicity against cancer cell lines.
For instance, studies on compounds isolated from the Orchidaceae family, a rich source of phenanthrenoids, provide a compelling case.
3,7-dihydroxy-2,4,6-trimethoxyphenanthrene , an isomer of the subject compound isolated from Bulbophyllum odoratissimum, displayed cytotoxicity against several human cancer cell lines, including lung adenocarcinoma (A549) and stomach cancer (SGC-7901) cells. researchgate.net
Another related compound, 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene , extracted from Dendrobium officinale, showed a significant cytotoxic effect against HeLa and Hep G2 cancer cells. nih.govmdpi.com Further investigation revealed it could inhibit cell migration, induce apoptosis, and arrest the cell cycle in HeLa cells. nih.gov
The demonstrated anticancer potential of these closely related isomers suggests that 2,7-Phenanthrenediol, 3,4,6-trimethoxy- is a promising candidate for similar research. Its specific substitution pattern may lead to unique biological activities or a differential potency and selectivity profile. Advanced academic investigation would therefore be warranted to isolate or synthesize this compound, characterize its spectroscopic properties, and evaluate its potential as a cytotoxic agent or other therapeutic lead, contributing to the broader understanding of the structure-activity relationships within the phenanthrene class of natural products.
Structure
3D Structure
Properties
CAS No. |
39499-89-3 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
3,4,6-trimethoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C17H16O5/c1-20-14-8-11-9(6-12(14)18)4-5-10-7-13(19)16(21-2)17(22-3)15(10)11/h4-8,18-19H,1-3H3 |
InChI Key |
XGYYXBDYFNKQER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC3=CC(=C(C(=C3C2=C1)OC)OC)O)O |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Biosynthetic Pathways
Identification of Natural Sources and Organisms Yielding Phenanthrenediols
Phenanthrene (B1679779) derivatives are predominantly found in the plant kingdom, with a significant concentration in the Orchidaceae family. researchgate.netcore.ac.uk Species within the genera Dendrobium, Bulbophyllum, and Cymbidium are notable for producing a variety of phenanthrenes. core.ac.uk While the specific compound 2,7-Phenanthrenediol, 3,4,6-trimethoxy- is not widely documented, numerous structurally similar phenanthrenediols have been isolated from various plant sources.
For instance, Dendrobium officinale has been found to contain 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene. nih.gov Another related compound, 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene, has been isolated from Bulbophyllum odoratissimum and Cymbidium tracyanum. researchgate.net The Combretaceae family is another source of phenanthrenediols; for example, 2,6-dihydroxy-3,4,7-trimethoxy-9,10-dihydrophenanthrene has been identified in Combretum molle and Combretum apiculatum. nih.gov The occurrence of these related compounds suggests that other isomers, such as 2,7-Phenanthrenediol, 3,4,6-trimethoxy-, may also exist in nature, potentially in other species of these families. wikipedia.org
Table 1: Natural Sources of Structurally Similar Phenanthrenediols
| Organism | Compound Isolated | Family |
|---|---|---|
| Dendrobium officinale | 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene | Orchidaceae |
| Bulbophyllum odoratissimum | 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene | Orchidaceae |
| Cymbidium tracyanum | 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene | Orchidaceae |
| Combretum molle | 2,6-dihydroxy-3,4,7-trimethoxy-9,10-dihydrophenanthrene | Combretaceae |
Methodologies for the Isolation and Purification of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- from Biological Matrices
The isolation and purification of phenanthrenediols from plant sources generally involve a series of extraction and chromatographic steps. A common procedure begins with the extraction of the plant material (e.g., stems, roots, or the whole plant) with a solvent such as 95% ethanol. nih.gov The resulting crude extract is then typically subjected to a series of chromatographic separations. nih.gov
For example, the purification of 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene from Dendrobium officinale involved chromatographic methods to yield the pure compound. nih.gov A more detailed, general approach for similar compounds isolated from Combretum laxum involved initial column chromatography on silica (B1680970) gel, followed by gel filtration on Sephadex LH-20, and concluding with reversed-phase high-performance liquid chromatography (HPLC) separations. nih.gov The structures of the isolated compounds are then typically elucidated using spectroscopic techniques, primarily one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov
Proposed Biosynthetic Routes and Precursors to Phenanthrenes and Their Derivatives
The biosynthesis of phenanthrenes in plants is believed to primarily proceed through the phenylpropanoid pathway. researchgate.net This pathway begins with the amino acid phenylalanine. Phenylalanine ammonia (B1221849) lyase, a key enzyme in this pathway, catalyzes the conversion of phenylalanine into cinnamic acid. researchgate.net
Subsequent enzymatic reactions lead to the formation of stilbene (B7821643) precursors. It is from these stilbene precursors that phenanthrenes are thought to be formed via an oxidative coupling of the aromatic rings. core.ac.uk The great structural diversity of naturally occurring phenanthrenes, including the specific hydroxylation and methoxylation patterns, arises from various enzymatic modifications that occur on the precursor molecules. researchgate.net
Chemoenzymatic Approaches to Mimic Natural Biosynthetic Pathways
Chemoenzymatic synthesis integrates the use of enzymes into multi-step chemical syntheses, offering a powerful strategy for the construction of complex natural products. nih.gov This approach can provide access to biosynthetic intermediates that are often difficult to produce through traditional chemical methods. nih.gov These intermediates can then be used to investigate subsequent biosynthetic transformations and characterize enzymes that are not well understood. nih.gov
Recent advancements in enzyme engineering have expanded the scope of chemoenzymatic synthesis, allowing for the development of enzymes that can accept non-natural substrates or catalyze abiotic transformations. nih.gov While a specific chemoenzymatic synthesis for 2,7-Phenanthrenediol, 3,4,6-trimethoxy- has not been reported, the general principles of this approach could be applied. For instance, enzymes could be used to create a dihydroxylated and trimethoxylated stilbene precursor, which could then be cyclized to the phenanthrene core using chemical methods. This strategy could offer a more efficient and stereoselective route to this and other related phenanthrene derivatives.
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the 2,7-Phenanthrenediol, 3,4,6-trimethoxy- Framework
A retrosynthetic analysis of the target molecule, 2,7-Phenanthrenediol, 3,4,6-trimethoxy-, reveals several potential synthetic pathways. The core strategy involves disconnecting the central phenanthrene (B1679779) ring system to simplify the structure into more readily available precursors.
One common approach is the disconnection of the C4a-C4b and C8a-C9 bonds, which is characteristic of Pschorr-type cyclizations or photochemical stilbene (B7821643) cyclizations. This leads back to a substituted stilbene precursor. The challenge in this approach lies in the synthesis of the requisite, highly substituted stilbene with the correct arrangement of methoxy (B1213986) and protected hydroxyl groups.
Alternatively, a disconnection strategy based on annulation reactions, such as the Haworth or Bardhan-Sengupta syntheses, can be envisioned. quimicaorganica.orgwikipedia.org For instance, disconnecting the C4b-C5 and C10a-C1 bonds suggests a pathway involving the cyclization of a substituted naphthalene (B1677914) derivative onto a four-carbon side chain, which is then closed to form the third ring. This approach simplifies the problem into the synthesis of a functionalized naphthalene and a suitable reaction partner.
A more modern retrosynthetic approach would involve disconnections amenable to transition-metal-catalyzed cross-coupling and cyclization reactions. acs.orgbeilstein-journals.org Disconnecting the C4a-C4b and C10-C10a bonds points towards a biaryl precursor. This biaryl, containing an appropriately positioned alkyne or vinyl group, could undergo an intramolecular cyclization to form the central ring, a strategy employed in gold- or platinum-catalyzed syntheses. acs.orgnih.gov This method offers high modularity, allowing for the introduction of substituents at various positions on the phenanthrene product. nih.gov
Total Synthesis Strategies for 2,7-Phenanthrenediol, 3,4,6-trimethoxy- and Related Analogues
The total synthesis of polysubstituted phenanthrenes relies on a combination of classical and modern synthetic methods to construct the tricyclic core and install the desired functional groups with high regioselectivity.
The formation of the phenanthrene skeleton is the cornerstone of any total synthesis. Several key reactions have been developed for this purpose.
Haworth Synthesis : This classical method involves the Friedel-Crafts acylation of a naphthalene derivative with succinic anhydride, followed by reduction, cyclization, and aromatization. quimicaorganica.org While powerful, a major drawback is the potential for forming isomeric products during the cyclization step. quimicaorganica.org
Bardhan-Sengupta Phenanthrene Synthesis : This method offers better regiochemical control. wikipedia.org It involves the cyclization of a tethered cyclohexanol (B46403) group onto an aromatic ring, followed by dehydrogenation with selenium to achieve aromatization. quimicaorganica.orgwikipedia.org This approach avoids the issues of rearrangements common in Friedel-Crafts alkylations. quimicaorganica.org
Photocyclization : The Mallory reaction, a photochemical electrocyclization of stilbene derivatives, provides a direct route to the phenanthrene core. wikipedia.org The success of this reaction depends on the substitution pattern of the stilbene precursor.
Transition-Metal-Catalyzed Annulation : Modern methods often employ palladium, gold, or platinum catalysts. Palladium-catalyzed benzannulation can construct the phenanthrene skeleton through sequential carbon-carbon bond formations. acs.org Gold- and platinum-catalyzed cycloisomerization of biphenyl (B1667301) derivatives bearing an ortho-alkyne unit is a highly efficient method for forming the central ring in a 6-endo-dig cyclization process. acs.orgnih.gov
| Reaction Name | Description | Key Features |
|---|---|---|
| Haworth Synthesis | Friedel-Crafts acylation of an arene with succinic anhydride, followed by reduction, intramolecular acylation, and aromatization. quimicaorganica.org | Classical method; potential for isomeric mixtures. quimicaorganica.org |
| Bardhan-Sengupta Synthesis | Electrophilic cyclization of a tethered cyclohexanol group onto an aromatic ring, followed by dehydrogenation. wikipedia.org | High regioselectivity; avoids carbocation rearrangements. quimicaorganica.org |
| Mallory Reaction | Photochemical oxidative cyclization of stilbene derivatives. wikipedia.org | Direct route; applicable to specific stilbene precursors. |
| Palladium-Catalyzed Benzannulation | Sequential C-C bond formation using o-bromobenzyl alcohols and vinyl halides. acs.org | High efficiency and modularity. acs.org |
| Gold/Platinum-Catalyzed Cycloisomerization | Intramolecular cyclization of ortho-alkynyl biaryl precursors. nih.gov | Mild conditions; high functional group tolerance. nih.gov |
Achieving the specific 2,7-diol, 3,4,6-trimethoxy substitution pattern is a significant regiochemical challenge. The functionalization of the pre-formed phenanthrene core via electrophilic aromatic substitution is often complex, leading to mixtures of products. libretexts.org Therefore, the most effective strategies involve carrying the required substituents through the synthesis from appropriately functionalized precursors.
However, direct functionalization of phenanthrene derivatives is an area of active research. For example, the regioselective functionalization of 9-phenanthrols has been explored, although transformations at the C1–C8 positions remain challenging. rsc.orgrsc.org Strategies involving directed ortho-metalation on biphenyl or naphthalene precursors before cyclization can provide a powerful tool for controlling the placement of substituents. The inherent directing effects of the hydroxyl and methoxy groups must also be considered in any late-stage functionalization attempts.
The presence of two phenolic hydroxyl groups in the target molecule necessitates the use of protecting groups during the synthesis. wikipedia.org These groups must be stable to the conditions used for C-C bond formation and cyclization, yet be removable under mild conditions at a late stage of the synthesis. jocpr.comresearchgate.net
Common protecting groups for phenols include:
Methyl Ethers (Me) : While methoxy groups are part of the final target, methyl ethers can also serve as robust protecting groups for other hydroxyls. They are typically cleaved under harsh conditions using reagents like boron tribromide (BBr₃).
Benzyl Ethers (Bn) : These are widely used due to their stability under a range of conditions and their convenient removal by catalytic hydrogenolysis. libretexts.org
Silyl Ethers : Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are valuable due to their tunable stability and cleavage under fluoride-mediated conditions (e.g., using TBAF). libretexts.org
| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability |
|---|---|---|---|
| Benzyl Ether | Bn | H₂, Pd/C (Hydrogenolysis) libretexts.org | Stable to most acids, bases, and redox agents (non-reducing). |
| tert-Butyldimethylsilyl Ether | TBDMS | F⁻ (TBAF, HF) libretexts.org | Stable to base and mild acid. Cleaved by strong acid. |
| Methoxymethyl Ether | MOM | Acid (e.g., HCl, TFA) libretexts.org | Stable to base, nucleophiles, and mild redox agents. |
| Acetyl Ester | Ac | Base (e.g., K₂CO₃/MeOH) or Acid (e.g., HCl) libretexts.org | Less stable than ethers; useful for temporary protection. |
Development of Novel and Efficient Synthetic Routes for Enhanced Yield and Selectivity
Modern organic synthesis seeks to develop routes that are not only effective but also efficient in terms of step economy and atom economy. For the synthesis of complex phenanthrenes, this has led to the development of domino or cascade reactions that form multiple bonds in a single operation. beilstein-journals.org
Stereochemical Considerations in the Synthesis of Substituted Phenanthrenes
While the target molecule, 2,7-Phenanthrenediol, 3,4,6-trimethoxy-, is achiral, stereochemistry can play a crucial role in the synthesis of its precursors or related chiral analogues. A key consideration is the potential for atropisomerism in highly substituted biaryl intermediates. If rotation around the biaryl single bond is sterically hindered, the molecule can exist as a pair of stable, non-superimposable enantiomers. This chirality in the precursor can influence the stereochemical outcome of subsequent cyclization reactions.
Furthermore, if the synthesis proceeds through non-aromatic intermediates, such as 9,10-dihydrophenanthrenes, stereocenters can be created. The relative and absolute stereochemistry of these centers must be controlled, often through the use of chiral catalysts, auxiliaries, or stereoselective reductions. Even though the final aromatization step would destroy these stereocenters, their configuration during the synthesis can be critical for achieving the desired bond formations and avoiding undesired side reactions.
Advanced Structural Characterization and Elucidation Studies
Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. nih.gov For 2,7-Phenanthrenediol, 3,4,6-trimethoxy-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural assignment. ipb.pt
1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the three methoxy (B1213986) groups, and the two hydroxyl protons. The ¹³C NMR spectrum would correspondingly display signals for the 14 aromatic carbons of the phenanthrene (B1679779) core and the three carbons of the methoxy groups. mdpi.comresearchgate.net
2D NMR experiments are crucial for establishing connectivity.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the proton sequence on the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the carbon signal to which it is directly attached, definitively assigning protonated carbons.
The following tables present the predicted NMR data for 2,7-Phenanthrenediol, 3,4,6-trimethoxy-, based on established chemical shift principles for substituted phenanthrenes.
Predicted ¹H NMR Data Data is predicted based on chemical structure and typical values for similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| H-1 | 7.0 - 7.5 | s |
| H-5 | 9.0 - 9.5 | s |
| H-8 | 6.8 - 7.2 | d |
| H-9 | 7.5 - 8.0 | d |
| H-10 | 7.5 - 8.0 | s |
| 2-OH | 5.0 - 6.0 | br s |
| 7-OH | 5.0 - 6.0 | br s |
| 3-OCH₃ | 3.8 - 4.1 | s |
| 4-OCH₃ | 3.8 - 4.1 | s |
Predicted ¹³C NMR Data Data is predicted based on chemical structure and typical values for similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
|---|---|
| C-1 | 100 - 110 |
| C-2 | 145 - 155 |
| C-3 | 140 - 150 |
| C-4 | 150 - 160 |
| C-4a | 120 - 130 |
| C-4b | 125 - 135 |
| C-5 | 95 - 105 |
| C-6 | 155 - 165 |
| C-7 | 145 - 155 |
| C-8 | 105 - 115 |
| C-8a | 125 - 135 |
| C-9 | 120 - 130 |
| C-10 | 110 - 120 |
| C-10a | 130 - 140 |
| 3-OCH₃ | 55 - 65 |
| 4-OCH₃ | 55 - 65 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. For 2,7-Phenanthrenediol, 3,4,6-trimethoxy-, HRMS would be used to measure the exact mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated from the molecular formula (C₁₇H₁₆O₅), providing unequivocal confirmation of the formula. oup.com
Beyond molecular formula determination, MS/MS fragmentation analysis provides valuable structural information. miamioh.edu By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this compound, common fragmentation pathways would include the sequential loss of methyl radicals (•CH₃, a mass loss of 15) from the methoxy groups and the loss of carbon monoxide (CO, a mass loss of 28). libretexts.orgyoutube.com Analyzing these fragmentation patterns helps to corroborate the nature and placement of the substituents proposed by NMR data. researchgate.netnih.gov
Predicted HRMS Data for C₁₇H₁₆O₅
| Ion / Fragment | Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₇H₁₇O₅⁺ | 301.1076 |
| [M+Na]⁺ | C₁₇H₁₆O₅Na⁺ | 323.0895 |
| [M-CH₃]⁺ | C₁₆H₁₃O₅⁺ | 285.0763 |
| [M-2CH₃]⁺ | C₁₅H₁₀O₅⁺ | 270.0528 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic system of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 2,7-Phenanthrenediol, 3,4,6-trimethoxy-, the IR spectrum would be expected to show characteristic absorption bands confirming the key functional groups. nih.govresearchgate.net
Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch, H-bonded | 3200 - 3500 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (in -OCH₃) | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1500 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The phenanthrene core is an extended chromophore that absorbs strongly in the UV region. ijcesen.comresearchgate.net The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups, which are powerful auxochromes, is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted phenanthrene. nih.gov The exact positions of the absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent used.
Predicted UV-Vis Absorption Maxima (in Methanol)
| Transition | Predicted λ_max (nm) |
|---|---|
| π → π* | ~250 - 280 |
| π → π* | ~300 - 330 |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination (if available)
While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous proof. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom, as well as bond lengths and angles.
A search of the available scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for 2,7-Phenanthrenediol, 3,4,6-trimethoxy- has not been reported. Should a suitable crystal be obtained in the future, this technique would provide the ultimate confirmation of the structure elucidated by other spectroscopic means.
Isotopic Labeling Studies for Investigating Reaction Mechanisms in Synthesis and Biosynthesis
Isotopic labeling is a sophisticated technique used to trace the path of atoms through a chemical reaction or a metabolic pathway. wikipedia.org This is achieved by replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H). nih.gov The location of the isotopic label in the final product can then be determined using NMR or mass spectrometry.
In the context of 2,7-Phenanthrenediol, 3,4,6-trimethoxy-, isotopic labeling could be applied in two main areas:
Biosynthesis: If this compound is a natural product, its biosynthetic origin could be investigated by feeding the producing organism isotopically labeled precursors, such as ¹³C-labeled acetate (B1210297) or shikimic acid. Analysis of the resulting phenanthrene would reveal the incorporation pattern of the labels, thereby elucidating the metabolic pathway. nih.gov
Synthetic Chemistry: When developing a chemical synthesis for this molecule, labeled reagents can be used to probe the reaction mechanism. For example, using a methylating agent labeled with ¹³C could confirm which methoxy group is added at a specific step. This provides crucial insight into reaction pathways and helps optimize synthetic strategies. chemrxiv.orgchemrxiv.org
Currently, there are no specific isotopic labeling studies reported in the literature for 2,7-Phenanthrenediol, 3,4,6-trimethoxy-. However, this remains a powerful potential tool for future investigations into its formation and chemical reactivity.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of phenanthrene (B1679779) derivatives. nih.gov These methods allow for the optimization of the molecule's geometry to find its most stable three-dimensional structure. nih.gov From this optimized structure, a wealth of information can be derived.
Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
Table 1: Representative Electronic Properties Calculated via DFT
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -5.5 to -6.5 eV |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 eV |
| Energy Gap (Egap) | Difference between ELUMO and EHOMO | 4.0 to 5.0 eV |
| Chemical Potential (μ) | Tendency of electrons to escape | -3.5 to -4.0 eV |
| Chemical Hardness (η) | Resistance to change in electron configuration | 2.0 to 2.5 eV |
| Electrophilicity Index (ω) | Propensity to accept electrons | 2.5 to 3.5 eV |
Note: The values in this table are hypothetical, based on typical ranges for similar phenolic compounds, and serve to illustrate the output of quantum chemical calculations.
Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions (for in vitro studies)
To understand how phenanthrene compounds might exert biological effects, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how a ligand (the phenanthrene derivative) might bind to the active site of a biological target, such as an enzyme or receptor. nih.gov
Molecular docking algorithms explore numerous possible orientations of the ligand within the target's binding pocket, calculating a "docking score" for each pose to estimate the binding affinity. researchgate.net A lower binding energy score typically suggests a more favorable interaction. japtronline.com For instance, a study on the related compound 6,7-dihydroxy-2,4-dimethoxyphenanthrene (PC4) investigated its interaction with the enzyme cyclooxygenase-2 (COX-2). nih.gov The docking results revealed that the compound fits into the active site, forming crucial hydrogen bonds with key amino acid residues like Tyr385, which stabilizes the complex. nih.gov
Following docking, MD simulations can be performed to analyze the stability of the predicted ligand-target complex over time. nih.gov An MD simulation tracks the movements of all atoms in the system for a set period (e.g., nanoseconds), providing insights into the flexibility of the complex and the persistence of key interactions. nih.govnih.gov The stability of the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time; a stable, equilibrated system will show minimal fluctuations in its RMSD value. japtronline.comnih.gov The Root Mean Square Fluctuation (RMSF) can also be analyzed to identify which parts of the protein or ligand are more flexible or rigid upon binding. nih.gov
Table 2: Example Binding Energy Components from a Molecular Docking Simulation
| Energy Component | Description | Example Value (kcal/mol) |
|---|---|---|
| Binding Free Energy (ΔGbind) | Overall predicted binding affinity | -7.0 to -9.0 |
| Van der Waals Energy (ΔEvdw) | Energy from van der Waals forces | -35.0 to -45.0 |
| Electrostatic Energy (ΔEelec) | Energy from electrostatic interactions | -15.0 to -25.0 |
| Solvation Energy (ΔGsolv) | Energy contribution from solvent effects | +40.0 to +60.0 |
Note: This table is based on data for 6,7-dihydroxy-2,4-dimethoxyphenanthrene docking with COX-2 and is representative of the type of data generated. nih.gov
In Silico Structure-Activity Relationship (SAR) Studies for Phenanthrenediol Derivatives
In silico Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a series of molecules with their biological activity. scirp.org For phenanthrenediol derivatives, this involves computationally assessing how modifications to the core structure—such as altering the position or type of substituent groups (e.g., hydroxyl, methoxy)—affect their potential biological function. mdpi.com
By analyzing these relationships, researchers can rationally design new derivatives with potentially enhanced activity or improved properties. For example, an SAR study might reveal that an additional hydroxyl group at a specific position on the phenanthrene ring enhances binding to a target enzyme due to the formation of an extra hydrogen bond.
Table 3: Hypothetical SAR for Phenanthrenediol Derivatives
| Position of Substitution | Substituent Type | Predicted Effect on Hypothetical Activity | Rationale |
|---|---|---|---|
| C-1 | -OH (hydroxyl) | Increase | Potential for new hydrogen bond donor |
| C-8 | -Cl (chloro) | Decrease | May introduce steric hindrance in binding pocket |
| C-4 | -OCH3 to -OH | Increase/Decrease | Could expose a new H-bond donor but alter electronics |
| Aromatic Core | Addition of a fused ring | Decrease | Likely too large to fit in the active site |
Note: This table is illustrative and presents a hypothetical SAR to demonstrate the principles of these studies.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima) through Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. researchgate.net The calculation involves determining the isotropic magnetic shielding constants for each nucleus in the optimized molecular geometry. uncw.edu These values are then referenced against a standard compound (like tetramethylsilane, TMS) to yield the predicted chemical shifts. For flexible molecules, it is often necessary to calculate the shifts for multiple low-energy conformers and then compute a Boltzmann-weighted average to obtain a result that correlates well with the experimental spectrum measured at room temperature. uncw.edu
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.gov This calculation yields the vertical excitation energies, corresponding oscillator strengths (which relate to peak intensity), and the wavelengths of maximum absorption (λmax). researchgate.net The results can help assign the electronic transitions observed in an experimental spectrum, such as π→π* transitions common in aromatic systems like phenanthrene. nih.gov
Table 4: Hypothetical Predicted Spectroscopic Data for 2,7-Phenanthrenediol, 3,4,6-trimethoxy-
| Parameter | Predicted Value |
|---|---|
| ¹³C NMR Chemical Shifts | 100-160 ppm (aromatic C, C-O), 55-65 ppm (-OCH3) |
| ¹H NMR Chemical Shifts | 6.5-8.0 ppm (aromatic H), 3.8-4.2 ppm (-OCH3), 5.0-6.0 ppm (-OH) |
| UV-Vis λmax 1 | ~260 nm (π→π*) |
| UV-Vis λmax 2 | ~310 nm (π→π*) |
| UV-Vis λmax 3 | ~350 nm (n→π*) |
Note: These values are hypothetical and represent typical ranges for this class of compounds.
Conformational Analysis and Energy Landscape Mapping
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis is the systematic study of the different spatial arrangements of atoms that can be achieved by rotation around single bonds. nih.gov
For a molecule like 2,7-Phenanthrenediol, 3,4,6-trimethoxy-, key conformational degrees of freedom include the rotation of the methoxy (B1213986) and hydroxyl groups. A potential energy surface (PES) scan can be performed computationally, where specific dihedral angles are systematically rotated, and the energy of the molecule is calculated at each step. ufms.br This process identifies low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. ufms.br
The results of a comprehensive conformational analysis can be visualized as an energy landscape. nih.gov An energy landscape is a map that plots the potential energy of the molecule against its conformational coordinates. researchgate.net This map reveals the relative stability of different conformations and the energetic feasibility of transitioning between them. nih.gov For complex molecules, the landscape may feature multiple "basins" of stability, each corresponding to a family of related low-energy structures. Understanding this landscape is crucial, as the biologically active conformation may not necessarily be the absolute lowest-energy conformer in a vacuum. nih.gov
Table 5: Example of a Conformational Analysis for a Methoxy Group Rotation
| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| 0° | 1.5 | Steric Clash (Eclipsed) |
| 60° | 0.2 | Stable (Gauche) |
| 120° | 1.6 | Steric Clash (Eclipsed) |
| 180° | 0.0 | Global Minimum (Anti) |
Note: This table provides a simplified, hypothetical example of the energy changes associated with the rotation around a single bond.
Mechanistic Investigations of Biochemical and Molecular Interactions Exclusively in Vitro and Non Human Models
Elucidation of Enzyme Modulation Mechanisms and Target Identification
There is currently no publicly available scientific literature detailing the modulation of enzymes by 2,7-Phenanthrenediol, 3,4,6-trimethoxy-. Research into the specific enzymatic targets and the mechanisms of their modulation by this compound has not been reported.
No studies presenting enzyme kinetic analyses, such as the determination of inhibition constants (e.g., Kᵢ, IC₅₀) or the elucidation of the mechanistic type of inhibition (e.g., competitive, non-competitive, uncompetitive) for 2,7-Phenanthrenediol, 3,4,6-trimethoxy-, were found in the searched scientific databases.
Information regarding the interaction of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- with enzyme active sites is not available. Furthermore, there are no reports on its potential to act as an allosteric modulator, which would involve binding to a site other than the active site to influence enzyme activity.
Receptor-Ligand Binding Studies: Affinity, Specificity, and Activation/Inhibition Profiles
Detailed receptor-ligand binding studies for 2,7-Phenanthrenediol, 3,4,6-trimethoxy- are absent from the current scientific literature. Consequently, data on its binding affinity, specificity for various receptors, and its profile as an activator or inhibitor are unknown.
No research has been published detailing the interaction of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- with any specific class of receptors, including but not limited to nuclear receptors or G-protein coupled receptors (GPCRs).
Cellular Pathway Perturbations in Non-Human Cell Lines and Models
While some phenanthrene (B1679779) derivatives have been shown to affect cellular pathways, no specific studies were identified that investigated the effects of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- on cellular pathway perturbations in non-human cell lines or models. A study on a structural isomer, 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene, demonstrated an ability to block the cell cycle in the G0/G1 phase in HeLa cells. nih.govmdpi.com However, this finding cannot be directly attributed to 2,7-Phenanthrenediol, 3,4,6-trimethoxy- due to the differences in their molecular structure.
There is no available data from in vitro studies in non-human cell lines that describes how 2,7-Phenanthrenediol, 3,4,6-trimethoxy- modulates cell cycle progression or its specific effects on cell cycle checkpoints.
Induction or Inhibition of Apoptosis and Programmed Cell Death Pathways
Specific studies detailing the direct effects of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- on the induction or inhibition of apoptosis and programmed cell death pathways in in vitro or non-human models are not available in the current body of scientific literature.
Impact on Autophagy Pathways
There is currently no available research data on the impact of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- on autophagy pathways in in vitro or non-human models.
Role in Oxidative Stress Response Mechanisms
While some sources indicate that Confusarin possesses general antioxidant properties, specific mechanistic studies on its role in oxidative stress response mechanisms, such as the modulation of Nrf2 pathways or the activity of antioxidant enzymes in vitro, have not been published. researchgate.netresearchgate.net
Influence on Inflammatory Signaling Cascades (e.g., NF-κB pathway)
Although the compound is reported to have anti-inflammatory properties, there is no specific published research detailing its influence on key inflammatory signaling cascades, such as the NF-κB pathway, in in vitro models. researchgate.netresearchgate.net
Effects on Cell Proliferation and Viability (in vitro models only)
The cytotoxic effects of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- have been evaluated against several human cancer cell lines in vitro. Studies have demonstrated its ability to inhibit cell proliferation, with specific efficacy varying between cell types. The compound exhibited inhibitory effects on the human myeloid leukemia (HL-60) and human monocytic (THP-1) cell lines. researchgate.net The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these cell lines.
| Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|
| HL-60 | Human Myeloid Leukemia | 18.95 ± 0.70 |
| THP-1 | Human Monocytic Leukemia | 11.51 ± 0.12 |
Gene Expression Profiling and Transcriptomic Analysis in Response to Compound Exposure (in vitro, non-human)
No studies involving gene expression profiling or transcriptomic analysis in response to exposure to 2,7-Phenanthrenediol, 3,4,6-trimethoxy- in in vitro or non-human models are currently available in the public domain.
Proteomic Studies and Analysis of Protein-Protein Interaction Networks
There is no published research available on proteomic studies or the analysis of protein-protein interaction networks following treatment with 2,7-Phenanthrenediol, 3,4,6-trimethoxy-.
Investigations into Epigenetic Modifications Induced by 2,7-Phenanthrenediol, 3,4,6-trimethoxy-
Currently, there is a notable absence of published research specifically investigating the epigenetic modifications induced by 2,7-Phenanthrenediol, 3,4,6-trimethoxy- in either in vitro or non-human models. While phenolic compounds as a broad class are known to be involved in epigenetic modulation, including processes like DNA methylation and histone acetylation, dedicated studies to elucidate such mechanisms for this particular phenanthrene derivative have not been identified in the available scientific literature. Therefore, its specific interactions with enzymes such as DNA methyltransferases (DNMTs), histone acetyltransferases (HATs), or histone deacetylases (HDACs) remain uncharacterized.
Comparative Mechanistic Analyses with Structurally Related Phenanthrenediols
While direct mechanistic studies on 2,7-Phenanthrenediol, 3,4,6-trimethoxy- are limited, a comparative analysis with structurally similar phenanthrenediols reveals a class of compounds with significant cytotoxic and anti-inflammatory activities, often exerted through diverse molecular pathways. The specific arrangement of hydroxyl and methoxy (B1213986) groups on the phenanthrene core appears to be a critical determinant of their biological action.
One study identified 2,7-Phenanthrenediol, 3,4,6-trimethoxy- as a compound with potential in models of central nervous system (CNS) associated diseases. researchgate.net Specifically, it was shown to alleviate lipopolysaccharide (LPS)-induced nitric oxide (NO) release in BV-2 microglial cells, with a half-maximal inhibitory concentration (IC50) value of 2.5 μM, suggesting a potent anti-inflammatory mechanism. researchgate.net
In comparison, other phenanthrene derivatives isolated from various plant species, particularly within the Orchidaceae family, exhibit different primary mechanisms. japsonline.com For instance, 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene , an isomer of the target compound, displays significant cytotoxic effects against HeLa and HepG2 cancer cell lines. nih.gov Further investigation in HeLa cells revealed that its antitumor activity involves inhibiting cell migration, inducing cell cycle arrest in the G0/G1 phase, and promoting apoptosis, a process that was found to be mitigated by the knockdown of the p53 tumor suppressor gene. nih.gov This indicates a p53-dependent pathway for its apoptotic action. nih.gov
Another related compound, 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene , has demonstrated broad cytotoxicity against a panel of human cancer cell lines, including leukemia (K562, HL-60), lung adenocarcinoma (A549), hepatoma (BEL-7402), and stomach cancer (SGC-7901) cells. researchgate.net The IC50 values for this compound ranged from 1.13 to 15.36 mg/ml, highlighting its potent anti-proliferative capabilities across different cancer types. researchgate.net
The table below summarizes the observed bioactivities of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- and several of its structurally related analogs in non-human and in vitro models. This comparative data underscores the functional diversity within this class of compounds, where subtle changes in substituent patterns on the phenanthrene scaffold lead to distinct mechanistic pathways, from anti-inflammatory action to p53-mediated apoptosis.
Interactive Data Table: Comparative Bioactivities of Phenanthrenediol Derivatives
| Compound Name | Model System | Observed Bioactivity | IC50 Value | Reference |
|---|---|---|---|---|
| 2,7-Phenanthrenediol, 3,4,6-trimethoxy- | BV-2 microglial cells | Alleviation of LPS-induced nitric oxide (NO) release | 2.5 μM | researchgate.net |
| 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene | HeLa cells | Cytotoxicity, cell cycle arrest (G0/G1), p53-dependent apoptosis | 0.42 μM | nih.gov |
| 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene | HepG2 cells | Cytotoxicity | 0.20 μM | nih.gov |
| 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene | SGC-7901 cells | Cytotoxicity | 1.13 mg/ml | researchgate.net |
| 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene | A549 cells | Cytotoxicity | 3.42 mg/ml | researchgate.net |
| 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene | HL-60 cells | Cytotoxicity | 10.02 mg/ml | researchgate.net |
| 3,5-Dimethoxy-2,7-phenanthrenediol | 786-0 cells | Cytotoxicity | 73.26 μM | medchemexpress.com |
Synthetic Derivatization and Analog Design for Biological Probes
Rational Design Principles for Phenanthrenediol Analogues with Modulated Biological Activity
The rational design of analogues of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- is guided by established principles of medicinal chemistry aimed at optimizing the compound's interaction with its biological target. Key strategies involve modifying the phenanthrene (B1679779) core's substituents to enhance potency, selectivity, and pharmacokinetic properties.
Key Modification Sites and Their Rationale:
Hydroxyl Groups (C2 and C7): The phenolic hydroxyl groups are primary sites for modification. They can act as hydrogen bond donors and acceptors, crucial for target binding. Derivatization of these groups into ethers, esters, or other functionalities can modulate binding affinity and cell permeability. For instance, methylation or acetylation can increase lipophilicity, potentially enhancing membrane traversal.
Methoxy (B1213986) Groups (C3, C4, and C6): The methoxy groups contribute to the molecule's electronic and steric profile. Demethylation to the corresponding hydroxyls can introduce new hydrogen bonding opportunities. Conversely, replacement with larger alkoxy groups can probe for steric tolerance in the binding pocket.
Hypothetical Design Strategy:
A hypothetical design strategy for developing analogues of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- as inhibitors of a target enzyme could involve the following steps:
Initial Scaffolding: Maintain the core phenanthrene structure as the primary pharmacophore.
Probing Key Interactions: Systematically modify the hydroxyl and methoxy groups to identify key interactions with the target. For example, create a small library where each hydroxyl is individually methylated and each methoxy is individually demethylated.
Enhancing Potency: Based on initial findings, introduce a variety of substituents at the most sensitive positions. For instance, if the C2 hydroxyl is found to be crucial for activity, explore a range of ester and ether analogues at this position.
Improving Selectivity: If off-target effects are observed, introduce bulky substituents at positions that are not critical for on-target activity but may clash with the binding sites of off-target proteins.
This rational, iterative approach allows for the systematic exploration of the chemical space around the 2,7-Phenanthrenediol, 3,4,6-trimethoxy- scaffold to develop analogues with finely tuned biological activities.
Chemical Synthesis of Novel Derivatives and Libraries Based on the 2,7-Phenanthrenediol, 3,4,6-trimethoxy- Scaffold
The synthesis of novel derivatives and libraries based on the 2,7-Phenanthrenediol, 3,4,6-trimethoxy- scaffold can be achieved through various synthetic strategies, leveraging both classical and modern organic chemistry methodologies. A key aspect of this process is the development of a flexible synthetic route that allows for the introduction of diverse functionalities at multiple positions on the phenanthrene core.
General Synthetic Approaches:
A common strategy for the synthesis of phenanthrene derivatives involves intramolecular cyclization reactions. For instance, a Suzuki or Heck coupling reaction could be employed to construct the biaryl linkage, followed by a photochemical or acid-catalyzed cyclization to form the central ring of the phenanthrene system.
Library Synthesis:
For the creation of a chemical library, a divergent synthetic approach is often preferred. This involves the synthesis of a key intermediate that can be readily modified in the final steps to generate a wide range of analogues.
Hypothetical Synthetic Scheme for a Derivative Library:
Core Synthesis: Synthesis of a protected 2,7-dihydroxy-3,4,6-trimethoxyphenanthrene intermediate. The hydroxyl groups at C2 and C7 would be protected with a suitable protecting group, such as a benzyl or silyl ether, to allow for selective modification of other parts of the molecule.
Diversification of the Core: The protected intermediate could undergo various reactions to introduce diversity. For example, electrophilic aromatic substitution reactions could be used to introduce substituents onto the aromatic rings.
Late-Stage Functionalization: In the final steps, the protecting groups on the hydroxyls would be removed, and these groups could then be functionalized with a variety of reagents to create a library of esters, ethers, and other derivatives.
Table 1: Hypothetical Library of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- Derivatives
| Compound ID | R1 (C2-Position) | R2 (C7-Position) | R3 (Other) |
| PD-001 | OH | OH | H |
| PD-002 | OMe | OH | H |
| PD-003 | OH | OMe | H |
| PD-004 | OAc | OH | H |
| PD-005 | OH | OAc | H |
| PD-006 | OH | OH | 8-Bromo |
| PD-007 | OH | OH | 1-Nitro |
This table illustrates a small, focused library of derivatives where the hydroxyl groups are modified, and substituents are introduced onto the phenanthrene ring.
Experimental and Computational Structure-Activity Relationship (SAR) Derivation from Analog Studies
The elucidation of structure-activity relationships (SAR) is a critical step in the optimization of the 2,7-Phenanthrenediol, 3,4,6-trimethoxy- scaffold. SAR studies involve systematically varying the chemical structure of the analogues and assessing the impact of these changes on their biological activity. This process is often a synergistic combination of experimental testing and computational modeling.
Experimental SAR Derivation:
The synthesized library of analogues would be screened in a relevant biological assay to determine their activity. For example, if the target is an enzyme, an in vitro enzyme inhibition assay would be used to measure the IC50 value for each compound.
Key SAR Insights from a Hypothetical Study:
Role of the Hydroxyl Groups: A comparison of the activity of PD-001, PD-002, and PD-003 would reveal the importance of the hydroxyl groups at C2 and C7. If PD-001 is significantly more active than PD-002 and PD-003, it would suggest that both hydroxyl groups are important for activity, possibly acting as hydrogen bond donors or acceptors in the binding site.
Steric and Electronic Effects: Comparing the activity of PD-001 with PD-006 and PD-007 would provide insights into the steric and electronic requirements of the binding pocket. For instance, if the bromo-substituted analogue (PD-006) shows increased activity, it might indicate a favorable interaction in a hydrophobic pocket, while a decrease in activity with the nitro-substituted analogue (PD-007) could suggest that electron-withdrawing groups are detrimental to activity.
Computational SAR Derivation:
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can complement experimental data and provide a deeper understanding of the SAR.
QSAR Modeling: QSAR models aim to establish a mathematical relationship between the chemical properties of the analogues and their biological activity. Descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) would be calculated for each analogue and correlated with their measured activity.
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of the analogues. This can help to rationalize the observed SAR and guide the design of new, more potent compounds. For example, docking studies might reveal that the C2 hydroxyl group of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- forms a critical hydrogen bond with a specific amino acid residue in the active site of the target protein.
Table 2: Hypothetical SAR Data for 2,7-Phenanthrenediol, 3,4,6-trimethoxy- Analogues
| Compound ID | Modification | IC50 (µM) | Predicted Binding Energy (kcal/mol) |
| PD-001 | Unmodified | 10.5 | -8.2 |
| PD-002 | C2-OMe | 52.3 | -6.5 |
| PD-003 | C7-OMe | 45.8 | -6.7 |
| PD-004 | C2-OAc | 25.1 | -7.1 |
| PD-005 | C7-OAc | 22.9 | -7.2 |
| PD-006 | 8-Bromo | 5.2 | -9.1 |
| PD-007 | 1-Nitro | >100 | -5.4 |
This hypothetical data suggests that both hydroxyl groups are important for activity, and that substitution at the 8-position with a bromine atom enhances potency.
Development of Fluorescent, Affinity, or Photoaffinity Probes for Target Engagement Studies
To further investigate the mechanism of action and identify the cellular targets of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- and its analogues, chemical probes such as fluorescent, affinity, and photoaffinity probes can be developed. These tools are invaluable for target engagement studies, allowing for the visualization and identification of binding partners in a complex biological environment.
Fluorescent Probes:
A fluorescent probe is created by attaching a fluorophore to the 2,7-Phenanthrenediol, 3,4,6-trimethoxy- scaffold. The design of such a probe requires careful consideration of the attachment point of the fluorophore to avoid disrupting the binding of the pharmacophore to its target. A linker is often used to spatially separate the fluorophore from the core molecule.
Design Considerations: The choice of fluorophore depends on the specific application, with factors such as excitation and emission wavelengths, quantum yield, and photostability being important. Common fluorophores include fluorescein, rhodamine, and BODIPY dyes.
Application: Fluorescent probes can be used in techniques such as fluorescence microscopy and flow cytometry to visualize the subcellular localization of the compound and to monitor target engagement in living cells.
Affinity Probes:
Affinity probes are designed to facilitate the isolation and identification of the target protein. They typically consist of the 2,7-Phenanthrenediol, 3,4,6-trimethoxy- pharmacophore, a linker, and a reactive group or an affinity tag (e.g., biotin).
Design and Application: A biotinylated probe can be incubated with a cell lysate, and the protein-probe complex can then be captured using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry.
Photoaffinity Probes:
Photoaffinity probes are a powerful tool for covalently labeling the target protein upon photoactivation. These probes contain a photoreactive group, such as a diazirine or a benzophenone, in addition to the pharmacophore and an affinity tag.
Mechanism of Action: The probe first binds reversibly to its target. Upon irradiation with UV light, the photoreactive group is converted into a highly reactive species (e.g., a carbene or a nitrene) that forms a covalent bond with a nearby amino acid residue in the binding site.
Advantages: Photoaffinity labeling allows for the capture of even weak or transient interactions and provides information about the binding site of the compound.
Table 3: Components of Chemical Probes Based on 2,7-Phenanthrenediol, 3,4,6-trimethoxy-
| Probe Type | Pharmacophore | Linker | Functional Group/Tag | Application |
| Fluorescent | 2,7-Phenanthrenediol, 3,4,6-trimethoxy- | Alkyl or PEG chain | Fluorophore (e.g., BODIPY) | Cellular imaging, target localization |
| Affinity | 2,7-Phenanthrenediol, 3,4,6-trimethoxy- | Alkyl or PEG chain | Biotin | Target pull-down and identification |
| Photoaffinity | 2,7-Phenanthrenediol, 3,4,6-trimethoxy- | Alkyl or PEG chain | Diazirine, Biotin | Covalent labeling, target identification |
The development of these chemical probes is a crucial step in validating the biological targets of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- and elucidating its mechanism of action at the molecular level.
Advanced Analytical Method Development and Characterization Excluding Human Biological Samples
Chromatographic Separation Techniques (e.g., HPLC, GC, SFC) for Purity Assessment and Quantification
Chromatographic techniques are paramount for the separation, purity assessment, and quantification of "2,7-Phenanthrenediol, 3,4,6-trimethoxy-". The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is anticipated to be the most suitable technique for the analysis of this compound due to its non-volatile and polar nature conferred by the hydroxyl groups. A reversed-phase HPLC (RP-HPLC) method would likely be the primary choice.
Stationary Phase: A C18 or C8 column would be appropriate, providing a non-polar stationary phase for the separation of the moderately polar analyte.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be effective. The gradient would allow for the efficient elution of the target compound while separating it from potential impurities with different polarities.
Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for detection, as the phenanthrene (B1679779) ring system is expected to exhibit strong UV absorbance. Monitoring at multiple wavelengths could help in identifying co-eluting impurities.
Gas Chromatography (GC) could be a viable option if the compound is thermally stable or can be derivatized to increase its volatility and thermal stability.
Derivatization: The hydroxyl groups of "2,7-Phenanthrenediol, 3,4,6-trimethoxy-" would need to be derivatized, for instance, by silylation (e.g., with BSTFA) or methylation, to reduce their polarity and increase volatility.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) would be suitable for separating the derivatized compound.
Detection: A Flame Ionization Detector (FID) would provide a robust and sensitive response for quantification, while a Mass Spectrometer (MS) detector would offer definitive identification.
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase. Given the polarity of the target compound, a polar co-solvent (e.g., methanol) would be necessary. SFC can offer faster separations and reduced solvent consumption compared to HPLC.
The table below outlines a hypothetical starting point for HPLC method development.
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of hydroxyl groups, leading to better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | To ensure elution of the analyte and separation from impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at ~254 nm and 280 nm | Phenanthrene structures typically have strong absorbance in this region. |
| Injection Vol. | 10 µL | Standard injection volume. |
Mass Spectrometry-Based Detection and Quantification Methods (e.g., LC-MS/MS, GC-MS)
Mass spectrometry (MS) coupled with chromatographic separation provides a powerful tool for the sensitive and specific detection and quantification of "2,7-Phenanthrenediol, 3,4,6-trimethoxy-".
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification of organic molecules in complex matrices.
Ionization: Electrospray ionization (ESI) would be the preferred ionization technique, likely in positive ion mode due to the potential for protonation. Atmospheric pressure chemical ionization (APCI) could also be explored.
Fragmentation: In tandem MS (MS/MS), the protonated molecule (precursor ion) would be isolated and fragmented. The resulting product ions are characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of methyl groups (-15 Da) from the methoxy (B1213986) substituents and the loss of water (-18 Da) from the hydroxyl groups.
Quantification: Multiple Reaction Monitoring (MRM) would be used for quantification. This involves monitoring a specific precursor-to-product ion transition, which provides high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) , following derivatization as described in section 8.1, would also be a powerful tool for both identification and quantification. The electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern that could be used for structural elucidation and library matching.
A hypothetical table of mass spectrometric parameters for LC-MS/MS analysis is provided below.
| Parameter | Value/Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (M+H)+ | To be determined experimentally |
| Product Ions | To be determined from fragmentation studies |
| Collision Energy | To be optimized |
| MRM Transitions | e.g., (M+H)+ → Product Ion 1 (for quantification)(M+H)+ → Product Ion 2 (for confirmation) |
Development of Spectrophotometric and Fluorometric Assays for Compound Detection
Spectrophotometric and fluorometric assays can provide rapid and cost-effective methods for the detection and quantification of "2,7-Phenanthrenediol, 3,4,6-trimethoxy-", particularly for screening purposes.
Spectrophotometric Assays: The extended aromatic system of the phenanthrene core is expected to result in a characteristic UV-Vis absorption spectrum. The position of the absorption maxima (λmax) will be influenced by the hydroxyl and methoxy substituents. Based on similar phenolic compounds, the λmax is likely to be in the range of 250-350 nm. A simple spectrophotometric assay could be developed by measuring the absorbance at the λmax and using a calibration curve to determine the concentration. The presence of phenolic hydroxyl groups also suggests the potential for colorimetric assays based on reactions with reagents like the Folin-Ciocalteu reagent, although this would be a non-specific assay for total phenolic content.
Fluorometric Assays: Many polycyclic aromatic hydrocarbons and their hydroxylated derivatives are naturally fluorescent. The phenanthrene ring system is known to fluoresce, and the presence of electron-donating hydroxyl and methoxy groups may enhance the fluorescence quantum yield. A fluorometric assay would involve determining the optimal excitation and emission wavelengths. This technique generally offers higher sensitivity and selectivity compared to spectrophotometry. The assay would be based on the linear relationship between fluorescence intensity and the concentration of the compound.
The following table outlines the potential spectral properties for assay development.
| Technique | Parameter | Expected Range/Characteristic |
| UV-Vis Spectroscopy | λmax | 250-350 nm |
| Fluorescence Spectroscopy | Excitation λmax | To be determined experimentally |
| Emission λmax | To be determined experimentally |
Method Validation for Robustness, Sensitivity, and Specificity in Diverse Non-Biological or Non-Human Biological Matrices
Validation of any developed analytical method is crucial to ensure its reliability, reproducibility, and fitness for purpose. Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines.
Specificity/Selectivity: This is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. For chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks. In MS-based methods, the specificity is inherent in the detection of a specific mass-to-charge ratio or a specific fragmentation pattern.
Linearity: The linearity of the method would be established by analyzing a series of standards over a defined concentration range. A linear relationship between the instrument response and the concentration of the analyte should be demonstrated, with a correlation coefficient (r²) of ≥ 0.99.
Accuracy: Accuracy would be determined by spiking a blank matrix with a known amount of the compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) and measuring the recovery.
Precision: Precision would be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by the relative standard deviation (RSD) of multiple measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
For diverse matrices such as plant extracts, environmental samples (water, soil), or chemical reaction mixtures, the validation must also address matrix effects . Matrix effects are the suppression or enhancement of the analytical signal due to co-eluting components from the matrix. These effects are particularly important in LC-MS/MS and can be compensated for by using matrix-matched calibration standards or a stable isotope-labeled internal standard.
The table below summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | ≤ 2% |
| Robustness | System suitability parameters remain within acceptable limits. |
Analytical Techniques for Studying Stability and Degradation Pathways of the Compound
Understanding the stability of "2,7-Phenanthrenediol, 3,4,6-trimethoxy-" is critical for determining its shelf-life and storage conditions. Stability-indicating analytical methods are developed to separate the intact compound from its degradation products.
Forced Degradation Studies: To investigate the degradation pathways, forced degradation (stress testing) studies would be performed. This involves subjecting the compound to a variety of stress conditions, including:
Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.
Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.
Photolysis: Exposure to UV and visible light.
Thermal Stress: Heating the solid compound or a solution of the compound.
Development of a Stability-Indicating Method: An HPLC method, as described in section 8.1, would be developed and validated to be stability-indicating. This means that the method must be able to resolve the parent compound from all significant degradation products. Peak purity analysis using a DAD is essential to ensure that the analyte peak is not co-eluting with any degradants.
Identification of Degradation Products: LC-MS/MS would be the primary tool for the identification and structural elucidation of the degradation products formed during forced degradation studies. By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent compound, potential degradation pathways can be proposed. For instance, hydrolysis of the methoxy groups to hydroxyl groups or oxidation of the phenol (B47542) moieties are plausible degradation pathways.
The following table summarizes the conditions for a typical forced degradation study.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Photostability | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
| Thermal Degradation | 80 °C for 48 hours |
Future Research Directions and Unexplored Avenues
Discovery of Novel Biosynthetic Enzymes and Pathways Associated with Phenanthrenediol Production
The biosynthesis of phenanthrenes in plants is generally understood to proceed through the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. nih.govencyclopedia.pub Key enzymes like phenylalanine ammonia-lyase (PAL) and stilbene (B7821643) synthase (STS) are crucial for producing stilbene precursors. nih.govnih.gov These stilbenes then undergo an intramolecular oxidative coupling to form the characteristic three-ring phenanthrene (B1679779) core, a reaction likely catalyzed by enzymes such as peroxidases or laccases. researchgate.net
For 2,7-Phenanthrenediol, 3,4,6-trimethoxy-, the subsequent tailoring steps are of paramount importance. Future research must focus on identifying the specific enzymes responsible for the precise hydroxylation and methylation patterns observed on the phenanthrene scaffold. The primary candidates for these transformations are:
Cytochrome P450 Monooxygenases (CYPs): These enzymes are well-known for their role in hydroxylating a vast array of secondary metabolites. nih.govmdpi.com Identifying the specific CYPs that add hydroxyl groups at the C-2 and C-7 positions is a critical next step.
O-Methyltransferases (OMTs): Following hydroxylation, specific OMTs are required to methylate the hydroxyl groups at the C-3, C-4, and C-6 positions.
Discovering this enzymatic machinery is key. Functional genomics approaches, including transcriptomics of phenanthrene-producing plant tissues (e.g., from Orchidaceae species), can identify candidate genes. nih.gov Subsequent heterologous expression and in vitro assays can then confirm the function of these enzymes. Unraveling the complete biosynthetic pathway will not only deepen our understanding of plant metabolic diversity but also pave the way for metabolic engineering to produce this compound and its analogs in microbial or plant-based systems.
Application of Machine Learning and Artificial Intelligence in Phenanthrenediol Synthesis Design and Activity Prediction
The convergence of artificial intelligence (AI) and medicinal chemistry offers powerful new tools to accelerate the investigation of 2,7-Phenanthrenediol, 3,4,6-trimethoxy-. researchgate.net
Activity Prediction: Machine learning (ML) models can be trained on large datasets of compounds with known biological activities to predict the therapeutic potential of new molecules. For this phenanthrenediol, ML can be employed to:
Predict Cytotoxicity: Based on its structural features, models can predict its potential efficacy against various cancer cell lines. researchgate.net
Identify Potential Targets: Algorithms can suggest likely protein targets by comparing its structure to libraries of compounds with known mechanisms of action.
Design Novel Derivatives: AI can propose structural modifications to the phenanthrenediol backbone to enhance desired activities or improve pharmacokinetic properties, facilitating the rational design of new therapeutic agents.
Identification of Undiscovered Molecular Targets through High-Throughput Phenomic and Proteomic Screening (in vitro)
To fully understand the therapeutic potential of 2,7-Phenanthrenediol, 3,4,6-trimethoxy-, it is essential to identify its direct molecular targets within the cell. Modern high-throughput screening (HTS) and chemical proteomics techniques provide powerful, unbiased methods to achieve this.
High-Throughput Screening (HTS): This involves testing the compound against large libraries of cellular assays to observe its effect on various biological processes. This can rapidly pinpoint pathways affected by the compound, such as cell proliferation, apoptosis, or inflammation.
Chemical Proteomics: These cutting-edge techniques aim to identify the specific proteins that a small molecule interacts with directly in a complex biological sample. Methods could include:
Activity-Based Protein Profiling (ABPP): To identify enzyme targets based on covalent interactions.
Thermal Proteome Profiling (TPP): This method detects changes in protein thermal stability upon ligand binding, allowing for the identification of direct targets without needing to modify the compound.
These screening approaches can reveal novel mechanisms of action and provide a solid foundation for further preclinical development. encyclopedia.pub
Exploration of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- in Inter-Species Chemical Communication (e.g., plant-microbe interactions)
Many plant-derived phenanthrenes function as phytoalexins—antimicrobial compounds produced in response to pathogen attack. nih.govijsrm.netnih.gov This role places them at the center of inter-species chemical communication. Future research should investigate the specific ecological roles of 2,7-Phenanthrenediol, 3,4,6-trimethoxy-.
Key research questions include:
Antimicrobial Activity: Does this compound inhibit the growth of pathogenic fungi or bacteria that commonly infect its source plant?
Signaling Molecule: Does the plant release this compound to recruit beneficial microbes to the root zone (rhizosphere)? Some plants release specific secondary metabolites to shape their microbiome, enhancing nutrient uptake and disease resistance. frontiersin.orgnih.gov
Allelopathy: Could the compound be exuded into the soil to inhibit the growth of competing plant species? Phenolic compounds are known to be involved in allelopathic interactions. nih.gov
Understanding these ecological functions could lead to novel applications in agriculture, for instance, as a natural pesticide or as a tool to manipulate soil microbiomes for improved crop health.
Integration of Green Chemistry Principles into Phenanthrenediol Synthesis and Derivatization
As interest in 2,7-Phenanthrenediol, 3,4,6-trimethoxy- grows, it is imperative that its synthesis and modification are approached sustainably. The principles of green chemistry provide a framework for developing environmentally benign chemical processes. gla.ac.uknih.gov
| Green Chemistry Principle | Application to Phenanthrenediol Synthesis |
| Prevention | Design synthetic routes that minimize the generation of waste products. |
| Atom Economy | Maximize the incorporation of all reactant atoms into the final product. nih.gov |
| Less Hazardous Syntheses | Use and generate substances with minimal toxicity to humans and the environment. |
| Safer Solvents & Auxiliaries | Replace traditional volatile organic solvents with safer alternatives like water, supercritical fluids, or ionic liquids. |
| Use of Renewable Feedstocks | Develop synthetic routes starting from plant-derived materials rather than petroleum-based feedstocks. |
| Catalysis | Employ highly selective catalytic reagents in place of stoichiometric reagents to reduce waste. wikipedia.org |
Applying these principles could involve using biocatalysts (enzymes) for specific transformations, developing solvent-free reaction conditions, or designing syntheses that are more energy-efficient. nih.gov This approach ensures that the path from discovery to application is both scientifically innovative and environmentally responsible.
Development of Advanced Computational Models for Predicting Complex Biological Outcomes
Beyond predicting simple activity, advanced computational models can help forecast the complex biological consequences of cellular exposure to 2,7-Phenanthrenediol, 3,4,6-trimethoxy-.
Pharmacophore and QSAR Modeling: Structure-activity relationship (SAR) studies on related phenanthrenes have successfully led to the development of pharmacophore models that identify the key structural features required for cytotoxicity. researchgate.net Similar quantitative structure-activity relationship (QSAR) models can be developed for this specific phenanthrenediol to guide the design of more potent analogs.
Adverse Outcome Pathway (AOP) Models: In toxicology, the AOP framework provides a structured way to link a molecular initiating event (e.g., the binding of the phenanthrenediol to its target protein) to an adverse outcome at the whole organism level. frontiersin.org By building AOPs, researchers can better predict potential toxicities and understand the mechanistic underpinnings of any adverse effects, which is crucial for the safety assessment of any potential therapeutic agent. These models integrate data from various sources to create a holistic view of the compound's biological impact.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural confirmation of 3,4,6-trimethoxy-substituted phenanthrenediol derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for purity assessment and molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC), is critical for resolving methoxy group positions and hydroxyl proton assignments. X-ray crystallography may be used if single crystals are obtainable . For example, the related compound 3,4-dimethoxy-2,7-phenanthrenediol (Nudol) was characterized using HPLC and NMR .
Q. What synthetic strategies are effective for preparing trimethoxy-substituted phenanthrenediol analogs?
- Methodological Answer : Base-mediated condensation reactions in anhydrous solvents (e.g., acetone or ethanol) are common. For instance, 2-(3,4,5-trimethoxybenzoyl)benzo[b]furan derivatives were synthesized via refluxing brominated precursors with nitrosalicylaldehydes in dry acetone using K2CO3 as a base . Similar approaches, such as Claisen-Schmidt condensations or Ullmann couplings, may adapt to phenanthrenediol scaffolds by optimizing reaction time, temperature, and substituent protection.
Q. How are natural sources of 3,4,6-trimethoxy-phenanthrenediol derivatives identified and validated?
- Methodological Answer : Ethnobotanical surveys followed by phytochemical extraction (e.g., Soxhlet extraction with methanol or dichloromethane) and column chromatography (silica gel, Sephadex LH-20) are typical. For example, Gymnopusin (3,4,9-trimethoxy-2,7-phenanthrenediol) was isolated from Chelyella densa using bioassay-guided fractionation . LC-MS and comparative NMR databases help confirm novel isolates against known standards.
Advanced Research Questions
Q. How can researchers address conflicting bioactivity reports among structurally similar phenanthrenediol derivatives?
- Methodological Answer : Contradictions may arise from differences in substituent positions (e.g., 3,4,6- vs. 3,4,9-trimethoxy groups) or assay conditions. Systematic structure-activity relationship (SAR) studies using isogenic cell lines and standardized protocols (e.g., OECD guidelines for cytotoxicity) are essential. For instance, Gymnopusin showed spasmolytic activity in isolated rat ileum assays, while Nudol exhibited osteosarcoma potential, highlighting substituent-dependent effects . Molecular docking and pharmacokinetic profiling (e.g., CYP450 interactions) can further contextualize discrepancies.
Q. What strategies optimize the yield of 3,4,6-trimethoxy-phenanthrenediol derivatives in multi-step syntheses?
- Methodological Answer : Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and microwave-assisted synthesis can enhance efficiency. For example, trimethoxybenzylidene oxazolones were synthesized via refluxing with acetic anhydride and sodium acetate, achieving 73% yield . Reaction monitoring via TLC or inline IR spectroscopy helps identify intermediates and minimize side products.
Q. How can computational modeling predict the pharmacological potential of 3,4,6-trimethoxy-phenanthrenediols?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity. Molecular dynamics simulations assess binding affinities to targets like α-glucosidase or tubulin, as seen in flavanthridin analogs . Machine learning models trained on bioactivity datasets (ChEMBL, PubChem) can prioritize derivatives for synthesis.
Data Contradiction and Validation
Q. How should researchers validate the purity of 3,4,6-trimethoxy-phenanthrenediols when commercial standards are unavailable?
- Methodological Answer : Use orthogonal techniques:
- Purity : HPLC-DAD/ELSD with ≥95% peak area.
- Identity : High-resolution MS (HRMS) for exact mass and isotopic patterns.
- Structure : 2D NMR correlations (e.g., HMBC to confirm methoxy linkages) .
Cross-validate with synthetic analogs (e.g., 3,4-dimethoxy derivatives) as internal references .
Q. What experimental designs mitigate false positives in bioactivity assays for phenanthrenediols?
- Methodological Answer :
- Include negative controls (e.g., solvent-only and scrambled substituent analogs).
- Use counter-screens (e.g., α-glucosidase inhibition vs. general enzyme denaturation assays).
- Validate hits in primary cells and animal models, as done for Gymnopusin’s vasorelaxant activity .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
